Benzylidenephthalide
Description
Triazole Derivatives
Benzylidenephthalide serves as a precursor for the synthesis of various triazole derivatives, often through multi-step reaction sequences. A notable pathway involves the conversion of this compound into 1,3,4-oxadiazole (B1194373) intermediates, which are subsequently transformed into 1,2,4-triazole (B32235) derivatives. This process typically begins with the reaction of this compound with urea (B33335), followed by cycloaddition with hydrazine (B178648) hydrate (B1144303), and further functionalization. For instance, reacting (Z)-3-benzylidene phthalide (B148349) with urea under microwave irradiation yields 1-(2-(α-phenylacetyl)benzoyl)urea, which upon reaction with hydrazine hydrate gives 1-(2-(5-amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone. Further reactions with ethyl chloroformate and substituted benzoic acids lead to the formation of the target 1,3,4-oxadiazole and 1,2,4-triazole derivatives scispace.comresearchgate.net.
In broader contexts, 1,2,3-triazole derivatives are commonly synthesized via 1,3-dipolar cycloaddition reactions between azides and alkynes, often catalyzed by copper (CuAAC) or ruthenium (RuAAC) beilstein-journals.orgmdpi.com. While not directly involving this compound as a starting material in these specific examples, these methods highlight the general synthetic routes to triazoles. Furthermore, 3-benzylidenephthalides have been shown to react with nitrilimines to form pyrazoles and with nitrile oxides to yield isoxazoles, demonstrating their participation in 1,3-dipolar cycloadditions tubitak.gov.tr.
Table 1.1: Synthesis of Triazole Derivatives from this compound Precursors
| Starting Material | Reagents | Intermediate/Product Type | Yield (%) | Reference |
| (Z)-3-Benzylidene phthalide | Urea (microwave), Hydrazine hydrate (80%), Ethyl chloroformate, Substituted benzoic acid (POCl₃) | 1,2,4-Triazole derivatives (e.g., 2-phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-yl amino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone) | 61-91 | scispace.comresearchgate.net |
| 3-Benzylidenephthalides | Nitrilimines (generated in situ), Benzene (B151609) (reflux) | Pyrazoles (via spiro intermediates that undergo ring opening) | 45 | tubitak.gov.tr |
| 3-Benzylidenephthalides | Nitrile oxides (generated in situ, e.g., from hydroxamoyl chlorides with Et₃N), Base | Isoxazoles | - | tubitak.gov.tr |
Quinazoline (B50416) Derivatives
This compound chemistry is not directly implicated in the primary synthesis of quinazoline derivatives, which are typically constructed from precursors like 2-aminobenzyl alcohols, 2-aminobenzaldehydes, or 2-aminobenzophenones. However, the broad landscape of quinazoline synthesis showcases various catalytic methods that yield these important heterocycles. For example, molecular iodine catalyzes the synthesis of quinazolines from 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines in good yields organic-chemistry.org. Manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides provides 2-substituted quinazolines in yields ranging from 58–81% nih.gov. Other methods include copper-catalyzed reactions, such as a CuBr-catalyzed tandem strategy for 4-aminoquinazoline synthesis from 2-iodobenzimidamide, aldehydes, and NaN₃ (50–90% yield), and a CuCl-catalyzed multi-component approach from (2-aminophenyl)methanols and aldehydes (66–93% yield) nih.gov.
Table 1.2: Representative Quinazoline Synthesis Methodologies
| Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| 2-aminobenzaldehydes/benzophenones, Benzylamines | Molecular iodine | Quinazolines | Very good | organic-chemistry.org |
| 2-aminobenzyl alcohol, Primary amides | Mn(I)-catalyzed acceptorless dehydrogenative coupling, Toluene, 130 °C | 2-Substituted quinazolines | 58–81 | nih.gov |
| 2-iodobenzimidamide/2-bromobenzimidamides, Aldehydes, NaN₃ | CuBr-catalyzed one-pot tandem strategy, DMF, 70 °C | 4-aminoquinazoline derivatives | 50–90 | nih.gov |
| (2-aminophenyl)methanols, Aldehydes, CAN | CuCl-catalyzed one-pot tandem multi-component approach, CsOH, Acetonitrile, 30–60 °C | Functionalized quinazolines | 66–93 | nih.gov |
Functionalization at Exocyclic Double Bonds
The exocyclic double bond in this compound is a key site for various functionalization reactions. It readily participates in 1,3-dipolar cycloaddition reactions. For instance, reaction with nitrilimines leads to the formation of pyrazole (B372694) derivatives, often proceeding through spiro intermediates that subsequently undergo ring opening tubitak.gov.tr. Similarly, reactions with nitrile oxides can furnish isoxazole (B147169) structures tubitak.gov.tr.
More specifically, α-alkylidene succinimides, including α-benzylidene succinimides, are known to undergo nucleophilic alkylations. An organocatalytic allylic alkylation of α-benzylidene succinimides with Morita–Baylis–Hillman (MBH) carbonates, catalyzed by chiral phosphine (B1218219) catalysts, has been developed. This method provides optical active succinimides in high yields and enantioselectivities, demonstrating the functionalization of the exocyclic double bond and the formation of new chiral centers nih.govsemanticscholar.org. Furthermore, 3-benzylidene succinimides can undergo DBU-catalyzed [3+2] cycloaddition reactions with 3-ylidene oxindoles to yield spirooxindole derivatives, and Michael addition with chalcones to produce benzylidene succinimide-tethered propanones researchgate.net.
Table 1.3: Functionalization of the Exocyclic Double Bond
| Substrate Type | Reaction Type | Reagents/Catalyst | Product Type | Yield (%) | Enantioselectivity (ee) | Reference |
| 3-Benzylidenephthalides | 1,3-Dipolar Cycloaddition | Nitrilimines | Pyrazoles | 45 | - | tubitak.gov.tr |
| 3-Benzylidenephthalides | 1,3-Dipolar Cycloaddition | Nitrile oxides | Isoxazoles | - | - | tubitak.gov.tr |
| α-Benzylidene succinimides | Allylic Alkylation | MBH carbonates, Chiral phosphine catalyst (e.g., C6) | Optical active succinimides | 85–96 | 56–92% | nih.govsemanticscholar.org |
| 3-Benzylidene succinimides | [3+2] Cycloaddition | 3-ylidene oxindoles, DBU | Spirooxindole derivatives | Good | High diastereoselectivity | researchgate.net |
| 3-Benzylidene succinimides | Michael Addition | Chalcones | Benzylidene succinimide-tethered propanones | Good | - | researchgate.net |
Ring-Opening and Cycloaddition Reactions
This compound can undergo ring-opening reactions, particularly under conditions that lead to the formation of molecular anions. The cleavage of a C-O bond within the phthalide ring can generate more stable, open-ring anion isomers, which contributes to the long lifetime of these molecular anions researchgate.netaip.orgdntb.gov.ua.
Cycloaddition reactions are a significant aspect of this compound chemistry. As mentioned earlier, it can participate in 1,3-dipolar cycloadditions with various partners like nitrilimines and nitrile oxides tubitak.gov.trslideshare.netuchicago.edu. Diels-Alder ([4+2]) cycloadditions are also a well-established class of reactions in organic chemistry, and while specific examples directly involving this compound as a diene or dienophile are less detailed in the provided search results, the general reactivity of such systems is recognized slideshare.netchemistry-chemists.comacademie-sciences.fr. The reaction of 3-benzylidene phthalides with nitrilimines, for instance, proceeds via initial formation of spiro intermediates which then undergo ring opening to yield aromatic pyrazole derivatives tubitak.gov.tr.
Table 1.4: Cycloaddition and Ring-Opening Reactions of this compound Derivatives
| Substrate Type | Reaction Type | Reagents/Conditions | Product Type | Notes | Reference |
| 3-Benzylidenephthalides | 1,3-Dipolar Cycloaddition | Nitrilimines | Pyrazoles | Via spiro intermediates undergoing ring opening | tubitak.gov.tr |
| 3-Benzylidenephthalides | 1,3-Dipolar Cycloaddition | Nitrile oxides | Isoxazoles | - | tubitak.gov.tr |
| This compound | Ring Opening | Electron attachment | Open-ring molecular anions | C-O bond cleavage, formation of more stable anion isomers | researchgate.netaip.orgdntb.gov.ua |
| 3-Benzylidene succinimides | [3+2] Cycloaddition | 3-ylidene oxindoles, DBU | Spirooxindole derivatives | Regioselective, high diastereoselectivity | researchgate.net |
Benzylidene-Succinimide Derivative Synthesis
Benzylidene-succinimide derivatives are accessible through various synthetic strategies exploiting the reactivity of α-alkylidene succinimides. These compounds serve as versatile synthons in organic synthesis. A prominent method involves the organocatalytic allylic alkylation of α-benzylidene succinimides with Morita–Baylis–Hillman (MBH) carbonates, catalyzed by chiral phosphine catalysts. This approach allows for the construction of optical active succinimides with high yields and enantioselectivities, often forming contiguous chiral tertiary carbon centers nih.govsemanticscholar.org.
DBU-catalyzed [3+2] cycloaddition reactions between 3-benzylidene succinimides and 3-ylidene oxindoles provide a route to spirooxindole derivatives researchgate.net. Additionally, 3-benzylidene succinimides can undergo Michael addition with chalcones, leading to the formation of benzylidene succinimide-tethered propanones researchgate.net.
Table 1.5: Synthesis of Benzylidene-Succinimide Derivatives
| Substrate Type | Reaction Type | Reagents/Catalyst | Product Type | Yield (%) | Enantioselectivity (ee) | Reference |
| α-Benzylidene succinimides | Allylic Alkylation | MBH carbonates, Chiral phosphine catalyst (e.g., C6) | Optical active succinimides | 85–96 | 56–92% | nih.govsemanticscholar.org |
| 3-Benzylidene succinimides | [3+2] Cycloaddition | 3-ylidene oxindoles, DBU | Spirooxindole derivatives | Good | High diastereoselectivity | researchgate.net |
| 3-Benzylidene succinimides | Michael Addition | Chalcones | Benzylidene succinimide-tethered propanones | Good | - | researchgate.net |
Stereochemical Control in this compound Synthesis
Achieving stereochemical control is paramount in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where enantiomeric purity is critical. Stereoselective synthesis employs strategies such as asymmetric synthesis using chiral catalysts and auxiliaries, as well as stereospecific reactions ijfans.org.
Chiral auxiliaries are stereogenic units temporarily attached to a molecule to direct the stereochemical outcome of a reaction. Common examples include 8-phenylmenthol, BINOL, trans-2-phenylcyclohexanol, oxazolidinones, camphorsultam, pseudoephedrine, and pseudoephenamine numberanalytics.comscielo.org.mxwikipedia.org. Pseudoephenamine, in particular, has emerged as a versatile chiral auxiliary, offering advantages such as freedom from regulatory restrictions and excellent stereocontrol in alkylation reactions, especially for the formation of quaternary carbon centers nih.gov.
In the context of this compound derivatives, the allylic alkylation of α-benzylidene succinimides with MBH carbonates using chiral phosphine catalysts demonstrates effective stereochemical control, yielding products with high enantioselectivities nih.govsemanticscholar.org. These methods highlight the ability to introduce chirality during the functionalization of the exocyclic double bond.
Table 1.6: Stereochemical Control Strategies
| Strategy | Examples of Auxiliaries/Catalysts | Application/Reaction Type | Achieved Selectivity | Reference |
| Chiral Auxiliaries | Pseudoephenamine, Oxazolidinones, Pseudoephedrine | Alkylation, Aldol reactions, Formation of quaternary centers | High diastereoselectivity, High enantioselectivity | scielo.org.mxwikipedia.orgnih.gov |
| Chiral Catalysts | Chiral phosphine catalysts | Allylic alkylation of α-benzylidene succinimides with MBH carbonates | High enantioselectivity (up to 92% ee) | nih.govsemanticscholar.org |
| Stereospecific Reactions | - | Conversion of one stereoisomer to a specific product | - | ijfans.org |
Compound List:
this compound
1,3,4-oxadiazoles
1,2,4-triazoles
1,2,3-triazoles
Isoxazoles
Pyrazoles
Quinazolines
2-aminobenzyl alcohol
2-aminobenzaldehydes
2-aminobenzophenones
Amides
Nitriles
Amines
2-iodobenzimidamide
Aldehydes
NaN₃ (Sodium Azide)
4-aminoquinazoline
(2-aminophenyl)methanols
CAN (Ceric Ammonium Nitrate)
Nitrile oxides
Nitrilimines
α-alkylidene succinimides
α-benzylidene succinimides
Morita–Baylis–Hillman (MBH) carbonates
Chiral phosphine catalysts
Spirooxindole derivatives
Chalcones
Benzylidene succinimide-tethered propanones
3-ylidene oxindoles
(Z)-3-Benzylidene phthalide
Urea
Hydrazine hydrate
Ethyl chloroformate
Substituted benzoic acid
8-phenylmenthol
BINOL
trans-2-phenylcyclohexanol
Oxazolidinones
Camphorsultam
Pseudoephedrine
Pseudoephenamine
N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one
Titanium tetrachloride
N,N-diisopropylethylamine (DIPEA)
3-benzylidene-1-phenylpyrrolidine-2,5-dione
1-benzyl-3-benzylidenepyrrolidine-2,5-dione
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds like this compound. rssl.com It provides precise information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.
The ¹H NMR spectrum of (Z)-3-benzylideneisobenzofuran-1(3H)-one displays characteristic signals for the aromatic and vinylic protons. researchgate.net The protons on the phthalide ring system and the benzylidene group appear as multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. A key singlet corresponding to the vinylic proton (=CH) is also observed, with its chemical shift providing information about the stereochemistry of the double bond. rsc.org
The ¹³C NMR spectrum provides data for each carbon atom. oregonstate.edu Key resonances include the signal for the carbonyl carbon (C=O) of the lactone ring, which appears significantly downfield (typically >160 ppm) due to the deshielding effect of the oxygen atom. libretexts.org The carbons of the aromatic rings and the exocyclic double bond resonate in the range of approximately δ 120-150 ppm. rsc.orgoregonstate.edu
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for (Z)-3-Benzylideneisobenzofuran-1(3H)-one
| Atom Type | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| ¹H (Aromatic) | 7.22 - 8.02 | Complex multiplets resulting from the protons on both the phthalide and benzylidene aromatic rings. rsc.org |
| ¹H (Vinylic) | ~6.5 - 7.0 | A singlet corresponding to the exocyclic methine proton (=CH-Ph). The exact position can vary with solvent and substituents. |
| ¹³C (C=O) | >165 | Lactone carbonyl carbon, highly deshielded. oregonstate.edu |
| ¹³C (Aromatic/Vinylic) | 120 - 150 | Signals for the carbons of the benzene rings and the C=C double bond. researchgate.net Quaternary carbons are typically weaker. oregonstate.edu |
Note: Chemical shifts are dependent on the solvent and spectrometer frequency. The data presented are representative values.
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's complex structure. emerypharma.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would show correlations between adjacent protons on the aromatic rings, helping to assign specific protons within the spin systems of the phthalide and benzylidene moieties. emerypharma.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbon atoms they are attached to. epfl.ch An HSQC spectrum of this compound would show a cross-peak connecting the vinylic proton signal to the vinylic carbon signal, and each aromatic proton to its corresponding carbon, simplifying the assignment of the carbon spectrum. youtube.com
Solid-state NMR (ssNMR) spectroscopy is a valuable tool for investigating the structure and dynamics of molecules in their solid, crystalline form. researchgate.netmit.edu Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on these interactions, which are dependent on the orientation of the molecule within the crystal lattice. nih.gov
For this compound, ssNMR could be applied to:
Characterize Polymorphism: Identify and distinguish between different crystalline forms (polymorphs) of the compound, which may exhibit different physical properties. Each polymorph would yield a unique ssNMR spectrum due to differences in crystal packing and intermolecular interactions.
Study Molecular Packing: Provide insights into the arrangement of molecules in the unit cell and analyze intermolecular contacts.
Analyze Dynamics: Investigate molecular motions in the solid state, such as the rotation of the phenyl group.
The technique often involves cross-polarization and magic-angle spinning (CPMAS) to enhance signal and resolution. fu-berlin.de
Quantitative NMR (qNMR) is an absolute method for determining the purity of a compound without the need for a specific reference standard of the analyte itself. bwise.krox.ac.uk The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. rssl.com
To assess the purity of a this compound sample, the following procedure would be used:
An accurately weighed amount of the this compound sample is dissolved in a suitable deuterated solvent along with an accurately weighed amount of a stable, high-purity internal standard. acs.org
The internal standard must have at least one resonance that is well-resolved from any signals of the analyte and impurities. nih.gov
A ¹H NMR spectrum is acquired under specific quantitative conditions, including a long relaxation delay to ensure complete signal relaxation between pulses. rssl.com
The purity of the this compound is calculated by comparing the integral of a specific, well-defined proton signal from the analyte (e.g., the vinylic proton) with the integral of a known proton signal from the internal standard. ox.ac.uk The calculation accounts for the number of protons giving rise to each signal, their respective molecular weights, and the weighed masses of the sample and standard. ox.ac.uk
This technique offers high precision and accuracy and is particularly useful for certifying the purity of new chemical entities or reference materials. nih.gov
Vibrational Spectroscopy Techniques
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The FT-IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.
The most prominent features in the spectrum include:
Carbonyl (C=O) Stretch: A very strong and sharp absorption band characteristic of the lactone carbonyl group. For α,β-unsaturated lactones like this compound, this band typically appears in the region of 1750-1790 cm⁻¹. Conjugation with the double bond can influence the exact frequency. vscht.cz
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region arise from the carbon-carbon stretching vibrations within the aromatic rings. vscht.cz
Aromatic C-H Stretch: These signals appear as a group of weak to medium bands above 3000 cm⁻¹. researchgate.net
C-O Stretch: The C-O stretching of the lactone ester group typically results in strong bands in the 1000-1300 cm⁻¹ region.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Absorption Region (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |
| C=O Stretch | α,β-Unsaturated Lactone | 1750 - 1790 | Strong, Sharp |
| C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium-Weak |
| C-O Stretch | Ester (Lactone) | 1000 - 1300 | Strong |
Source: General characteristic IR absorption regions. vscht.czresearchgate.net
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that probes the vibrational modes of a molecule, offering a detailed fingerprint of its chemical structure. When applied to this compound, the Raman spectrum would be expected to exhibit characteristic bands corresponding to the vibrations of its constituent functional groups.
Key expected vibrational modes for this compound would include:
C=O Stretching: A strong band associated with the lactone carbonyl group.
C=C Stretching: Bands arising from the exocyclic double bond and the aromatic rings.
Aromatic C-H Stretching: Signals in the high-frequency region.
Ring Breathing Modes: Vibrations corresponding to the collective expansion and contraction of the phthalide and benzene rings.
While specific experimental Raman data for this compound is not extensively documented in publicly available literature, theoretical calculations using Density Functional Theory (DFT) can predict the Raman shifts. nih.gov These computational approaches are instrumental in assigning the vibrational modes observed in the experimental spectra of related compounds. nih.gov
Table 1: Predicted Key Raman Shifts for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Carbonyl (C=O) Stretch | 1750-1780 |
| Alkene (C=C) Stretch | 1640-1660 |
| Aromatic Ring Stretch | 1580-1610 |
Note: The values in this table are predicted based on typical ranges for these functional groups and may vary in an experimental spectrum.
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of this compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C₁₅H₁₀O₂, the theoretical exact mass can be calculated. nih.gov
HRMS analysis of (Z)-3-benzylideneisobenzofuran-1(3H)-one, a synonym for a this compound isomer, has been used to confirm its structure in synthetic studies. researchgate.netresearchgate.netnih.gov
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₀O₂ | nih.gov |
| Theoretical Exact Mass | 222.0681 g/mol | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation to produce a spectrum of product ions. This fragmentation pattern provides valuable information about the connectivity of atoms within the molecule.
For this compound, a likely fragmentation pathway would involve the cleavage of the lactone ring. Studies on related 3-substituted isobenzofuran-1(3H)-ones have shown a characteristic fragment at an m/z of 133, which corresponds to the phthalidyl cation. imjst.org This indicates that the phthalide moiety is a stable fragment. Further fragmentation of the benzylidene portion would also be expected.
Table 3: Expected MS/MS Fragmentation of this compound (Precursor Ion: m/z 222)
| Fragment m/z | Proposed Structure/Identity |
|---|---|
| 133 | Phthalidyl cation |
| 91 | Tropylium ion (from benzyl (B1604629) group) |
Electronic Absorption and Emission Spectroscopies
Electronic spectroscopy provides insights into the electronic transitions within a molecule, which are related to its color and fluorescence properties.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic rings and the conjugated system formed by the benzylidene group and the phthalide moiety. The PubChem database indicates the availability of UV-Vis spectral data for 3-benzylidenephthalide. nih.gov The extended conjugation in the molecule is expected to result in absorption at longer wavelengths compared to its individual aromatic components.
Fluorescence Spectroscopy Investigations
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. The fluorescence properties of a compound are highly dependent on its structure and environment. While specific fluorescence data for this compound is not widely reported, related isobenzofuranone derivatives have been studied for their fluorescent properties. researchgate.net The planar and conjugated structure of this compound suggests that it may exhibit fluorescence. The emission wavelength would be longer than the absorption wavelength (Stokes shift). Further research would be needed to fully characterize its fluorescence quantum yield and lifetime.
X-ray Diffraction (XRD) and Crystallographic Analyses
X-ray diffraction techniques are fundamental in the solid-state characterization of crystalline materials like this compound. They provide definitive information on the three-dimensional atomic arrangement, crystal structure, and polymorphic forms.
Single-Crystal X-ray Diffraction for Absolute Configuration
Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of molecules. This technique is indispensable for establishing the absolute configuration of chiral molecules. For a compound like this compound, which can exist as (E)- and (Z)-isomers, single-crystal XRD can definitively resolve any structural ambiguities.
The process involves irradiating a high-quality single crystal of this compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, a detailed three-dimensional electron density map of the molecule can be constructed.
Key research findings derived from this technique include:
Bond Lengths and Angles: Precise measurement of the distances between atoms and the angles between chemical bonds, confirming the compound's covalent structure.
Molecular Conformation: Determination of the exact spatial orientation of the benzylidene and phthalide moieties relative to each other.
Stereochemistry: For chiral derivatives or related compounds, single-crystal XRD is the gold standard for determining the absolute configuration (R/S designation) of stereogenic centers. This is achieved through the analysis of anomalous dispersion effects, which are particularly effective when a heavy atom is present in the structure.
Crystal Packing: Understanding how individual this compound molecules arrange themselves in the crystal lattice, which influences the material's physical properties.
The data obtained allows for the unambiguous assignment of the relative and, if applicable, absolute stereochemistry of the molecule.
Table 1: Hypothetical Crystallographic Data for (E)-Benzylidenephthalide
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₀O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 5.7 Å, c = 22.1 Å, β = 95° |
| Volume | 1065 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.38 g/cm³ |
Powder X-ray Diffraction for Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. These different forms, known as polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability. Powder X-ray diffraction (PXRD) is the primary and most powerful tool for identifying and characterizing polymorphism in crystalline solids like this compound.
In PXRD, a sample of the powdered crystalline material is exposed to an X-ray beam. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. Each polymorph of this compound would produce a distinct PXRD pattern characterized by a unique set of diffraction peak positions (in degrees 2θ) and relative intensities.
This technique is crucial for:
Identifying Different Crystalline Forms: By comparing the PXRD pattern of a sample to established reference patterns, the specific polymorph can be identified.
Detecting Polymorphic Impurities: The presence of small amounts of an undesired polymorph can be detected by the appearance of its characteristic peaks in the diffraction pattern of the bulk sample.
Monitoring Phase Transitions: PXRD can be used to study how factors like temperature, humidity, and pressure can induce a transformation from one polymorphic form to another. This is often done using variable temperature PXRD (VT-PXRD).
Table 2: Representative PXRD Peak Data for Two Hypothetical Polymorphs of this compound
| Form I | Form II | ||
|---|---|---|---|
| Position (°2θ) | Relative Intensity (%) | Position (°2θ) | Relative Intensity (%) |
| 10.2 | 100 | 8.5 | 80 |
| 15.5 | 85 | 12.3 | 100 |
| 20.4 | 90 | 18.9 | 65 |
| 25.1 | 70 | 22.5 | 95 |
Chromatographic Methods for Isolation and Purity Profiling
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are essential for its isolation from reaction mixtures, purification, and the detailed assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity profiling of pharmaceutical compounds and fine chemicals. It is widely used to separate, identify, and quantify each component in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is a common and effective method for determining its purity and identifying any related impurities.
In a typical RP-HPLC setup, a solution of the this compound sample is injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is then pumped through the column. The components of the sample separate based on their relative affinities for the two phases. Less polar compounds, like this compound, interact more strongly with the stationary phase and thus elute later than more polar impurities. A UV detector is commonly used for detection, as the aromatic rings in this compound absorb UV light.
The key applications of HPLC for this compound include:
Purity Assessment: Quantifying the amount of this compound relative to any impurities or degradation products. Purity levels greater than 95% are often achievable with preparative HPLC.
Impurity Profiling: Detecting and quantifying known and unknown impurities that may be present from the synthesis, such as unreacted starting materials or by-products.
Stability Studies: Monitoring the degradation of this compound over time under various storage conditions by observing the decrease in the main peak area and the emergence of new peaks corresponding to degradation products.
Table 3: Example HPLC Purity Profile for a this compound Sample
| Peak No. | Retention Time (min) | Component | Area (%) |
|---|---|---|---|
| 1 | 2.5 | Phthalic Anhydride (B1165640) (Impurity) | 0.15 |
| 2 | 3.8 | Phenylacetic Acid (Impurity) | 0.25 |
| 3 | 8.2 | (E)-Benzylidenephthalide | 99.50 |
| 4 | 9.1 | Unknown Impurity | 0.10 |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly well-suited for assessing the presence of volatile impurities, such as residual solvents, or for analyzing the compound itself if it is thermally stable.
In GC, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium) through a column (the stationary phase). Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster. A flame ionization detector (FID) is commonly employed for the detection of organic compounds.
For this compound, GC can be used for:
Analysis of Volatile Starting Materials: Quantifying residual amounts of volatile precursors, such as benzaldehyde (B42025).
Residual Solvent Analysis: Detecting and quantifying solvents used during the synthesis and purification process (e.g., toluene, ethanol).
Purity Determination: In some cases, derivatization can make less volatile compounds like this compound suitable for GC analysis, allowing for an alternative method of purity assessment.
Table 4: Hypothetical GC Analysis for Residual Solvents in a this compound Sample
| Retention Time (min) | Component | Concentration (ppm) |
|---|---|---|
| 1.8 | Methanol | 50 |
| 2.9 | Ethanol (B145695) | 120 |
| 5.4 | Toluene | 35 |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for qualitative analysis. It is invaluable for monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining the purity of a substance.
A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material (the stationary phase), most commonly silica (B1680970) gel. A small spot of the this compound sample is applied to the bottom of the plate, which is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate via capillary action, and the components of the sample separate based on their polarity. Nonpolar compounds move further up the plate with the nonpolar solvent, while polar compounds interact more strongly with the polar silica gel and travel shorter distances. The separated spots are often visualized under a UV lamp.
Applications of TLC for this compound include:
Reaction Monitoring: Quickly determining if the starting materials have been consumed and the desired product has been formed.
Purity Screening: A rapid, qualitative assessment of purity by observing the number of spots; a pure compound should ideally show a single spot.
Solvent System Selection: Used to determine the optimal solvent system for separation by column chromatography.
The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Table 5: Typical TLC Data for this compound Synthesis
| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) | Description |
|---|---|---|
| Benzaldehyde | 0.65 | Starting Material |
| Phthalic Anhydride | 0.10 | Starting Material |
| (E)-Benzylidenephthalide | 0.50 | Product |
Size Exclusion Chromatography (SEC/GPC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful analytical technique used to separate molecules based on their size, or more accurately, their hydrodynamic volume in solution. This method is particularly crucial in polymer chemistry for determining molecular weight and molecular weight distribution, which are critical parameters influencing the physical properties of a material.
While SEC/GPC is not typically employed for the routine analysis of small, monomeric compounds like this compound itself, its application is fundamental in the characterization of polymers and oligomers derived from this compound-containing monomers. In the synthesis of novel polymers where this compound derivatives are incorporated as building blocks, SEC/GPC provides invaluable insights into the success of the polymerization process and the characteristics of the resulting macromolecules.
Detailed Research Findings
Research into novel polymers frequently utilizes this compound derivatives to impart specific properties such as high thermal stability and photo-activity. For instance, new polyphthalimidine-forming monomers, such as 5,5′-(oxydi-p-phenylenedicarbonyl)bis(3-benzylidenephthalide), have been synthesized and subsequently polymerized. researchgate.net The resulting polyphthalimidines are then characterized using SEC to confirm the formation of high molecular weight polymers. researchgate.net
Similarly, the synthesis of poly(urethane-co-imidine)s incorporating this compound structures relies on GPC to analyze the purity and molecular characteristics of the final polymer. researchgate.net In these contexts, SEC/GPC is used to measure key parameters such as the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A high molecular weight and a controlled PDI are often indicators of a successful polymerization, leading to materials with desirable mechanical and thermal properties. researchgate.net
For example, in the characterization of certain aromatic poly(ester-imide)s containing this compound moieties, SEC measurements have been used to confirm the formation of high molecular weight polymers. researchgate.net Although the absolute molecular weights obtained by GPC are relative to the standards used (commonly polystyrene), the technique provides essential comparative data and confirms the successful creation of large polymeric chains. researchgate.net
The technique can also be relevant in studying the products of reactions involving this compound, such as the formation of photodimers. Research has shown that photodimers of this compound can be formed, which then revert to the original monomers upon heating. researchgate.net SEC/GPC would be a suitable technique to separate and quantify such dimers and monomers, allowing for the study of the dimerization and cleavage processes.
The table below summarizes representative data that can be obtained from SEC/GPC analysis of polymers derived from this compound, as reported in the literature.
| Polymer Type | Number-Average Molecular Weight (Mn) | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Reference |
| Aromatic Poly(ester-imide)s | 26,400–51,000 | - | 2.1–2.4 | researchgate.net |
Note: The values presented are for polymers containing this compound derivatives and are relative to polystyrene standards. The table is interactive and can be sorted by column.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4767-55-9 |
|---|---|
Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(3E)-3-benzylidene-2-benzofuran-1-one |
InChI |
InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H/b14-10+ |
InChI Key |
YRTPZXMEBGTPLM-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Key Research Findings and Applications
Synthesis Methodologies
Several synthetic routes have been developed for this compound and its derivatives, often focusing on efficiency and yield. These methods are crucial for providing access to the compound for further research and application.
Table 1: Selected Synthesis Routes and Yields for this compound Derivatives
| Method / Approach | Starting Materials | Key Intermediate/Product | Reported Yields (%) | References |
| Phthalide (B148349) Anion Route | Phthalides (7a, 7b) | (Z)-3-benzylidenephthalide (5), (±) 3-benzylphthalides (6c, 10a–c) | Not specified | rsc.org |
| Iodolactonisation Approach | Phthalides | 3-benzylidenephthalides (3 and 4) | 13% and 12% | rsc.org |
| Phthalide Anion Route (Specific) | Phthalide (7a), Veratraldehyde | Hydroxyphthalide (8a) (diastereoisomeric mixture 1:1.6) | 55% | rsc.org |
| Microwave-Assisted Reaction | (Z)-3-benzylidene phthalide, Urea (B33335) | 1-(2-(α-phenylacetyl)benzoyl)urea (1) | Not specified (4 min reaction) | scispace.comresearchgate.net |
| Reaction of Compound (1) with Hydrazine (B178648) | 1-(2-(α-phenylacetyl)benzoyl)urea (1) | 1-(2-(5-amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone (2) | Not specified | scispace.comresearchgate.net |
| Reaction of Compound (1) with Benzoyl Chloride | 1-(2-(α-phenylacetyl)benzoyl)urea (1) | N'-aroyl-2-(α-phenyl acetyl) benzohydrazide (B10538) (2a-e) | 95% (for 2a), 91% (for 2c) | researchgate.net |
| Reaction of Compound (1) with Benzaldehyde (B42025) | 1-(2-(α-phenylacetyl)benzoyl)urea (1) | N'-arylidene-2-(α-phenylacetyl)benzohydrazide derivatives (4a-f) | 73% (for 4a), 69% (for 4b) | researchgate.net |
Biological Activities
Research has identified several biological activities associated with this compound, indicating its potential in medicinal chemistry and drug development.
Table 2: Reported Biological Activities of this compound
| Activity Type | Description of Effect |
| Antitumor Effects | Inhibition of the growth of certain cancer cells. |
| Antimicrobial Properties | Exhibition of activity against various microorganisms. |
| Neuroprotective Effects | Potential to offer protection to nerve cells, relevant for neurological disorders. |
Synthesis of Novel Heterocyclic Adducts from this compound Precursors
Applications in Heterocyclic Synthesis
This compound serves as a valuable synthon for the synthesis of diverse heterocyclic compounds, which are often of interest due to their biological activities and material properties.
Table 3: Applications of this compound in Heterocyclic Synthesis
| Target Heterocyclic Class | Role of this compound / Derivative | Key Reaction / Conditions | Resulting Compound Class / Example | References |
| 1,3,4-Oxadiazoles | Precursor | Reaction with urea, hydrazine, benzoyl chloride, etc. | 2-phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-yl amino)-4H-1,2,4-triazol-3-yl)phenyl)ethanone (5a-f) | scispace.comresearchgate.net |
| 1,2,4-Triazines | Starting Material | Thermal reaction with amino acid derivatives | Not specified | scispace.com |
| 1,2,4-Triazoles | Intermediate | Cycloaddition reactions | 1-(2-(5-amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone (2) | scispace.comresearchgate.net |
| Carbocyclic Compounds | Intermediate | Wide variety of syntheses | Alkaloids and other carbocyclic structures | rsc.org |
Chemical Properties and Characterization
Benzylidenephthalide is a crystalline solid with a melting point typically reported in the range of 130-135°C ontosight.ai. Its unsaturated nature leads to characteristic absorption in the ultraviolet (UV) spectrum, which aids in its detection and analysis ontosight.ai. Spectroscopic techniques such as ¹H NMR, FT-IR, and UV-Vis spectroscopy are commonly employed to confirm the structure and purity of synthesized this compound derivatives scispace.comresearchgate.net. For instance, ¹H NMR data provides information about the proton environments within the molecule, while FT-IR spectra reveal characteristic functional group vibrations, such as those for carbonyl (C=O) and imine (C=N) groups in its derivatives scispace.comresearchgate.net.
Compound Name Table:
| Common Name | IUPAC Name | CAS Number | Molecular Formula |
| This compound | 3-benzylidene-2-benzofuran-1-one | 575-61-1 | C₁₅H₁₀O₂ |
Theoretical and Computational Investigations of Benzylidenephthalide
Molecular Dynamics (MD) Simulations
Solvent Interaction Modeling
Density Functional Theory (DFT) calculations, often utilizing methods like the Polarizable Continuum Model (PCM) or the Solvation Model Density (SMD), are standard approaches to simulate the effect of solvents on molecular properties rsc.orgaps.orgarxiv.orgfaccts.de. These models treat the solvent as a continuous medium that interacts electrostatically with the solute, accounting for factors like cavity formation, dispersion, and polarization rsc.orgfaccts.degithub.com. Hybrid models combining DFT with explicit solvent molecules or employing reference interaction site methods (RISM) also offer more detailed insights into solvation rsc.orgaps.orgarxiv.org.
While specific quantitative data on Benzylidenephthalide's solvent interaction energies were not found in the provided literature snippets, general DFT calculations on organic molecules in various solvents (e.g., benzene (B151609), ethanol (B145695), hexane) have yielded solvation energies typically in the range of -100 to -600 kJ/mol, depending on the solvent polarity and molecular structure unimed.ac.id. These calculations help elucidate how solvent polarity influences molecular electronic structure and energy faccts.deunimed.ac.id.
Illustrative Solvation Energy Data (General Organic Solvents)
| Solvent | Solvation Energy (kJ/mol) | Computational Method (Example) |
| Hexane | -235.27 | DFT (B3LYP/6-31G) |
| Ethanol | -154.01 | DFT (B3LYP/6-31G) |
| Methanol | -114.99 | DFT (B3LYP/6-31G) |
| Water | (Not specified in snippets) | DFT (CPCM) |
Note: The values above are illustrative examples from general DFT studies on organic molecules and are not specific to this compound.
Molecular Docking and Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein. This process is critical for understanding molecular recognition and identifying potential drug candidates.
Docking simulations typically involve scoring functions that estimate the binding affinity between a ligand and a protein. These scores, often expressed in kilocalories per mole (kcal/mol), provide a quantitative measure of the strength of the interaction psychiatryinvestigation.orgkneopen.commdpi.comchemrxiv.orgopenaccessjournals.com. Tools like AutoDock Vina, GNINA, and PyRx are commonly used for these predictions psychiatryinvestigation.orgkneopen.comchemrxiv.orgpatsnap.com. The accuracy of these predictions is influenced by factors such as the scoring function's ability to account for solvation, hydrogen bonding, and the dynamic nature of the protein-ligand complex mdpi.com. While specific binding affinity data for this compound to particular protein targets were not found in the reviewed literature, studies on other compounds have reported binding affinities ranging from -5.4 to -18.2 kcal/mol for various targets kneopen.comchemrxiv.org.
Molecular docking serves as a primary tool in virtual screening campaigns to identify potential molecular targets for a given compound or class of compounds. By screening large libraries of molecules against known protein structures, researchers can predict which compounds are likely to bind to specific targets associated with diseases or biological processes patsnap.comacs.orgnih.govnih.gov. For instance, docking studies have been instrumental in identifying potential drug leads for targets like the serotonin (B10506) 5-HT2A receptor, alpha2A-adrenergic receptor, and SARS-CoV-2 main protease psychiatryinvestigation.orgkneopen.comacs.org. Although specific targets for this compound were not identified in the analyzed snippets, the methodology allows for the systematic exploration of its potential interactions with a wide array of biological macromolecules.
Illustrative Molecular Docking Data (Other Compounds)
| Target Protein | Ligand Example | Binding Affinity (kcal/mol) | RMSD (Å) (if available) | Computational Method (Example) |
| SARS-CoV-2 Mpro | Danoprevir | -7.7 | Not specified | AutoDock Vina |
| SARS-CoV-2 Mpro | Remdesivir | -8.1 | Not specified | AutoDock Vina |
| dUTPase | Ligand243 | -18.2 | Not specified | PyRx (AutoDock Vina) |
| 6-Phosphoglucolactonase | Ligand243 | -17.5 | Not specified | PyRx (AutoDock Vina) |
Note: The data above are examples from studies on other compounds and are not specific to this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of molecules and their biological activities. This approach is vital for predicting the activity of novel compounds and understanding the structural features that drive biological effects.
QSAR studies involve generating molecular descriptors that numerically represent various structural and physicochemical properties of a molecule. These descriptors are then correlated with experimentally determined biological activities using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms biolscigroup.usijpsr.comnih.govtaylorfrancis.comnih.govvlifesciences.com. The development process includes rigorous validation to ensure the model's robustness and predictive power, often assessed using metrics like the coefficient of determination (R²) and cross-validation coefficients (Q²cv) biolscigroup.usijpsr.comnih.govoecd.org. For instance, QSAR models for benzimidazole (B57391) derivatives have achieved R² values as high as 0.917, indicating a strong correlation between the selected descriptors and the predicted activity biolscigroup.us.
A key outcome of QSAR modeling is the identification of specific physicochemical descriptors that significantly influence a compound's biological activity. These descriptors can include topological indices, electronic properties, molecular size, shape, and polarity biolscigroup.usijpsr.comtaylorfrancis.comvlifesciences.com. For example, studies have shown that descriptors such as the energy of the highest occupied molecular orbital (EHOMO), dipole moment, topological polar surface area (TPSA), and implicit logP (iLOGP) can be crucial in determining a molecule's activity biolscigroup.usijpsr.com. While specific QSAR models or significant descriptors for this compound were not detailed in the reviewed literature, the general methodology allows for the systematic exploration of how its structural features might correlate with potential biological activities.
Illustrative QSAR Descriptors and Model Performance (Other Compounds)
| Descriptor Name | Correlation Coefficient (R²) | Statistical Significance (e.g., p-value) | Biological Activity Studied (Example) | Model Type (Example) |
| EHOMO | 0.917 (overall model) | Not specified | Anthelmintic | DFT-QSAR |
| Dipole Moment (μ) | ||||
| Smallest Negative Charge (q-) | ||||
| TPSA | 0.6773 (r²) | Not specified | Antibacterial | MLR |
| iLOGP | ||||
| H-bond acceptors | ||||
| GGI4 (Galvez topological charge) |
Compound List:
this compound
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Methodologies
In the realm of drug discovery and development, understanding a compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body—is paramount. In silico ADME prediction methodologies leverage computational tools and algorithms to forecast these properties based on a molecule's chemical structure. These predictive approaches are invaluable in the early stages of drug discovery, enabling researchers to identify potential drug candidates with favorable ADME characteristics and to flag molecules likely to exhibit poor pharmacokinetic behavior or toxicity. This proactive assessment helps to reduce the attrition rate of drug candidates in later, more costly stages of development by filtering out compounds with inherent liabilities ( researchgate.net, biosolveit.de, mdpi.com).
The application of computational methods for ADME prediction involves analyzing various molecular descriptors derived from a compound's structure. These descriptors can include physicochemical properties, topological indices, and electronic features. Widely utilized tools and platforms for these predictions include SwissADME ( japtronline.com, mdpi.com, jpionline.org, sciensage.info, mdpi.com), admetSAR ( ecust.edu.cn), and various Quantitative Structure-Activity Relationship (QSAR) modeling approaches ( evotec.com, researchgate.net, nih.gov). These platforms often employ machine learning algorithms and databases of known compounds to build predictive models.
Key ADME parameters commonly assessed through in silico methods include:
Absorption: This encompasses predictions of oral absorption, such as human intestinal absorption (HIA) and Caco-2 cell permeability, which indicate how well a compound might be absorbed through the gastrointestinal tract ( japtronline.com, jpionline.org, ecust.edu.cn). Lipinski's Rule of Five is frequently used as an initial filter for oral bioavailability, assessing parameters like molecular weight, lipophilicity (logP), hydrogen bond donors, and acceptors ( japtronline.com, jpionline.org, sciensage.info).
Distribution: Predictions related to distribution include plasma protein binding (PPB), which affects the amount of drug available to interact with its target, and blood-brain barrier (BBB) penetration, crucial for central nervous system-acting drugs ( japtronline.com, mdpi.com, jpionline.org, ecust.edu.cn). The volume of distribution (Vd) is also a key parameter, indicating how widely a drug is distributed throughout the body's tissues relative to the plasma ( japtronline.com, nih.gov, nih.gov, ecust.edu.cn).
Metabolism: In silico tools can predict a compound's susceptibility to metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, by identifying potential sites of metabolism or predicting whether a compound might act as a substrate or inhibitor of specific CYP isoforms ( japtronline.com, mdpi.com, ecust.edu.cn). This helps anticipate potential drug-drug interactions and metabolic stability.
Excretion: Parameters such as clearance (CL) and half-life (t1/2) are predicted to understand how quickly a drug is eliminated from the body, often through renal or hepatic pathways ( nih.gov, nih.gov, ecust.edu.cn).
While in silico ADME prediction methodologies are widely applied to assess drug candidates, specific research detailing the in silico ADME profile of this compound was not identified within the scope of the retrieved search results. Therefore, a data table presenting specific predictive findings for this compound cannot be generated from the available information. The methodologies described above represent the general computational approaches used to evaluate compounds for their drug-like properties and pharmacokinetic behavior.
Biological Activity Profiling and Molecular Mechanistic Studies of Benzylidenephthalide and Its Derivatives
Angiogenesis Modulation Studies
Regulation of Matrix Metalloproteinases (MMPs) and Hypoxia-Inducible Factor (HIF-1α)
Matrix Metalloproteinases (MMPs) are a family of enzymes crucial for the degradation of extracellular matrix (ECM) components, playing significant roles in cell migration, tissue remodeling, and various pathological processes, including cancer invasion and metastasis. Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a key transcription factor that is stabilized under low-oxygen conditions and regulates a suite of genes involved in cellular adaptation to hypoxia, including angiogenesis, metabolism, and cell survival, as well as invasion researchgate.netmdpi.comnih.gov. Scientific literature indicates that HIF-1α can directly upregulate the expression of certain MMPs, such as MMP-2 and MMP-9, thereby promoting tumor cell invasion and metastasis by facilitating ECM degradation mdpi.comnih.gov. For example, HIF-1α activation has been linked to increased MMP-9 promoter activity, contributing to basement membrane degradation and microvascular proliferation in certain cancers mdpi.com.
However, specific scientific literature detailing the direct regulation of Matrix Metalloproteinases (MMPs) or Hypoxia-Inducible Factor (HIF-1α) by Benzylidenephthalide is not available.
Oxidative Stress Mitigation and Antioxidant Activity
Oxidative stress is a state arising from an imbalance between the production of reactive oxygen species (ROS) and the body's capacity to detoxify these reactive intermediates or repair the resulting damage. ROS are byproducts of normal aerobic metabolism, particularly within mitochondria, but their excessive accumulation can lead to cellular damage, affecting lipids, proteins, and DNA nih.govmdpi.comfrontiersin.org. The endogenous antioxidant system, comprising enzymatic and non-enzymatic components, is critical for maintaining cellular redox homeostasis frontiersin.orgxiahepublishing.com.
Reduction of Reactive Oxygen Species (ROS) Production
The cellular defense against oxidative stress involves mechanisms that either prevent the formation of ROS or scavenge existing ROS nih.gov. ROS, such as superoxide (B77818) anions (O₂•⁻) and hydrogen peroxide (H₂O₂), are generated through various cellular processes, including mitochondrial respiration mdpi.commdpi.com. An overproduction of ROS, leading to oxidative stress, is implicated in the pathogenesis of numerous chronic diseases and aging nih.govfrontiersin.org.
Currently, there is no specific data available in the scientific literature that details the effects of this compound on the reduction of Reactive Oxygen Species (ROS) production.
Neurobiological Interaction Studies
The central nervous system (CNS) is particularly vulnerable to oxidative stress and neuroinflammation, which are implicated in the pathogenesis of various neurological disorders frontiersin.orgnih.gov. Understanding how compounds interact with neuroinflammatory pathways and protect against neurodegenerative processes is crucial for developing therapeutic interventions.
Effects on Neuroinflammatory Markers (e.g., NLRP3)
Neuroinflammation is a complex process involving immune cells of the CNS, primarily microglia and astrocytes. The NLRP3 inflammasome is a key intracellular multiprotein complex that, upon activation by various stress signals or damage-associated molecular patterns (DAMPs), triggers the release of pro-inflammatory cytokines like IL-1β and IL-18 nih.govnih.govbohrium.com. Dysregulation of NLRP3 inflammasome activation is associated with neuronal dysfunction and the progression of CNS diseases such as stroke, Alzheimer's disease, and Parkinson's disease nih.govnih.gov.
Specific research findings detailing the effects of this compound on neuroinflammatory markers, such as the NLRP3 inflammasome, are not available in the reviewed scientific literature. While studies have investigated other compounds, such as n-Butylphthalide (NBP), in relation to neuroinflammation and microglial activation nih.gov, direct evidence for this compound's involvement in these pathways is lacking.
Investigations in Ethanol-Induced Neurodegeneration Models (animal studies)
Ethanol (B145695) consumption, particularly during critical developmental periods, can lead to significant neurotoxicity and neurodegeneration in the central nervous system semanticscholar.orgnih.govnih.gov. Animal models are instrumental in elucidating the mechanisms of ethanol-induced brain damage, which can manifest as neuronal apoptosis, reduced neuronal populations, impaired synaptic function, and long-lasting cognitive deficits semanticscholar.orgnih.govnih.govplos.org. Studies in rodent models have demonstrated that ethanol exposure can induce apoptotic neurodegeneration in developing neurons, leading to permanent loss of neurons in various brain regions nih.govnih.gov.
There is no specific information available in the scientific literature regarding investigations into the effects of this compound in animal models of ethanol-induced neurodegeneration.
Studies on Specific Enzyme and Protein Targets
Research into the molecular targets of this compound derivatives has identified interactions with key cellular machinery, particularly in the realm of protein modification and regulation.
Deubiquitinase Inhibition (e.g., USP1/UAF1)
The ubiquitin-specific protease 1 (USP1) complexed with its regulatory subunit USP1-associated factor 1 (UAF1) is a critical deubiquitinase involved in DNA damage response pathways. Inhibitors of this complex have emerged as potential therapeutic agents. ML323 is a well-characterized small molecule inhibitor of the USP1/UAF1 complex, demonstrating high potency and selectivity. Studies have shown that ML323 acts as a noncompetitive and reversible inhibitor. Its efficacy is often reported in assays using various ubiquitin substrates.
Table 1: Inhibition Profile of ML323 Against USP1/UAF1
| Assay Substrate | IC50 / Ki (nM) | Inhibition Type | Reference |
| Ub-Rhodamine | 76 | Noncompetitive | merckmillipore.comsigmaaldrich.com |
| K63 linked diubiquitin | 174 | Noncompetitive | merckmillipore.comsigmaaldrich.com |
| Ub-PCNA | 820 | Noncompetitive | merckmillipore.comsigmaaldrich.com |
| USP1/UAF1 (free enzyme) | 68 | N/A (Ki) | merckmillipore.comsigmaaldrich.com |
| USP1/UAF1 (substrate complex) | 183 | N/A (Ki) | merckmillipore.comsigmaaldrich.com |
ML323 exhibits excellent selectivity, showing minimal inhibition against a broad panel of other deubiquitinases, deSUMOylases, deneddylases, proteases, and kinases merckmillipore.comsigmaaldrich.comnih.govnih.gov. This selectivity is crucial for targeting specific cellular processes without causing widespread off-target effects. Furthermore, ML323 has been shown to potentiate the cytotoxicity of cisplatin (B142131) in cancer cells, suggesting a role in overcoming drug resistance sigmaaldrich.comnih.gov. Other research also indicates the development of potent USP1 inhibitors with nanomolar IC50 values in similar assays bioworld.com.
Cereblon (CRBN) Binding and Substrate Specificity Alteration
Cereblon (CRBN) is a key component of the CRL4 E3 ubiquitin ligase complex and serves as the primary target for immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide (B1683931) nih.govuni-tuebingen.debinasss.sa.crresearchgate.net. These IMiDs bind to the C-terminal domain of CRBN, altering its substrate specificity. This modification leads to the ubiquitination and subsequent proteasomal degradation of specific cellular proteins, known as "neosubstrates," such as Ikaros (IKZF1) and Aiolos (IKZF3) nih.govbinasss.sa.crresearchgate.net. This mechanism underpins their therapeutic effects in conditions like multiple myeloma nih.govbinasss.sa.cr.
While direct studies investigating the binding of this compound itself to Cereblon were not found in the provided search results, it is noteworthy that the phthaloyl ring variations within IMiD structures are recognized as contributing to their unique pharmacokinetic and pharmacodynamic properties, including their interaction with CRBN binasss.sa.cr. This suggests a potential area of interest for derivatives of this compound, given their shared phthalide (B148349) structural motif.
In Vivo Model Investigations (non-human experimental models)
Investigations into the efficacy and mechanisms of action of this compound and its derivatives in preclinical in vivo models are areas of ongoing research. The following subsections outline findings related to disease model efficacy and pharmacodynamic marker evaluation.
Structure Activity Relationship Sar Analysis of Benzylidenephthalide Derivatives
Correlative Studies of Structural Modifications on Biological Activity
The therapeutic efficacy of benzylidenephthalide derivatives is intricately linked to their molecular structure. Alterations to the core scaffold, including the nature and position of substituents and the stereochemistry of the exocyclic double bond, can lead to profound changes in biological activity.
The substitution pattern on both the benzylidene and phthalide (B148349) rings plays a pivotal role in determining the biological activity of these compounds. The electronic and steric properties of these substituents are key determinants of potency.
On the benzylidene ring, the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the molecule's interaction with its biological target. For instance, in related benzylidene-containing compounds, it has been observed that electron-releasing groups like hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) on the phenyl ring can enhance anticancer activity. This suggests that increased electron density on the benzylidene moiety may be favorable for certain biological interactions.
The position of these substituents is also critical. Generally, substitutions at the para position of the benzylidene ring tend to yield more potent compounds compared to ortho or meta substitutions. This could be attributed to more favorable binding interactions within the target protein's active site, avoiding steric hindrance.
Table 1: Illustrative SAR of Benzylidene-Containing Scaffolds
| Scaffold | Substituent (Position) | Observed Biological Activity |
|---|---|---|
| Benzylideneacetophenone | 4-OH, 3-OCH₃ | Potent proteasome inhibition and apoptosis induction in prostate cancer cells. nih.gov |
| Benzylideneacetophenone | 4-N(CH₃)₂ | Enhanced cytotoxicity in colorectal cancer cell lines. researchgate.net |
| Benzofuranone | 4-Cl | Significant cytotoxicity against various cancer cell lines. |
| Benzofuranone | 4-OCH₃ | Moderate to good anticancer activity. |
This table is illustrative and based on findings from related benzylidene-containing compounds to demonstrate general SAR principles.
The exocyclic double bond in the this compound structure gives rise to geometric isomers, designated as (E) and (Z) isomers. The spatial arrangement of the substituents around this double bond can have a profound impact on how the molecule fits into a biological target, thereby influencing its potency and selectivity.
While direct comparative studies on the biological activities of (E)- and (Z)-benzylidenephthalide isomers are limited in the available literature, research on other classes of compounds with similar structural features underscores the importance of stereochemistry. For example, in the case of N'-benzylidene hydrazides, the (E)-isomer is often specifically synthesized and evaluated for its biological activity, suggesting that the geometric configuration is a critical determinant of its therapeutic potential. researchgate.net
Furthermore, studies on naturally occurring compounds have shown that specific isomers can possess potent and selective biological activities. For instance, (Z)-3-hexenyl-β-D-glucopyranoside has demonstrated significant cytotoxic activity against pancreatic cancer cells, highlighting that the (Z) configuration can be crucial for biological function. nih.gov It is therefore highly probable that the (E) and (Z) isomers of a given this compound derivative would exhibit different biological profiles, with one isomer potentially being significantly more active or selective than the other. However, without direct comparative experimental data for benzylidenephthalides, this remains an area requiring further investigation.
Identification of Key Pharmacophore Features
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a response. For this compound derivatives, a putative pharmacophore model can be constructed based on their structural features and SAR data from related compounds.
The key pharmacophoric features for the anticancer activity of benzylidenephthalides are likely to include:
A Hydrogen Bond Acceptor: The carbonyl group of the lactone ring in the phthalide moiety is a prominent hydrogen bond acceptor, which can form crucial interactions with amino acid residues in the active site of target proteins.
Two Aromatic Rings: The fused benzene (B151609) ring of the phthalide scaffold and the phenyl ring of the benzylidene group act as hydrophobic regions that can engage in π-π stacking or hydrophobic interactions with the target.
A Planar System: The conjugated system formed by the benzylidene group and the phthalide ring system contributes to the planarity of the molecule, which can be important for fitting into a planar binding site.
Table 2: Putative Pharmacophoric Features of this compound
| Feature | Structural Moiety | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor (A) | Lactone Carbonyl | Hydrogen bonding with receptor |
| Aromatic Ring (R1) | Phthalide Benzene Ring | Hydrophobic/π-π stacking |
| Aromatic Ring (R2) | Benzylidene Phenyl Ring | Hydrophobic/π-π stacking |
| Hydrophobic Region (H) | Overall Scaffold | General hydrophobic interactions |
This model is hypothetical and based on the analysis of the this compound structure and SAR principles from related compounds.
Rational Design Principles for Optimized this compound Analogues
Based on the SAR and pharmacophoric features discussed, several rational design principles can be proposed for the development of optimized this compound analogues with enhanced biological activity.
Systematic Substitution on the Benzylidene Ring: A library of compounds with various electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the benzylidene phenyl ring should be synthesized and evaluated. This would help to fine-tune the electronic properties of the molecule for optimal target engagement. Based on trends in related compounds, placing small, electron-withdrawing groups like halogens or electron-donating groups like methoxy (B1213986) at the para position could be a promising strategy.
Modification of the Phthalide Ring: The phthalide ring can also be substituted to modulate the molecule's properties. Introducing small hydrophobic groups or hydrogen bond donors/acceptors could lead to additional favorable interactions with the target protein.
Stereoselective Synthesis: Given the likely importance of the double bond geometry, synthetic routes should be developed to produce the (E) and (Z) isomers separately. This would allow for the individual evaluation of each isomer and the identification of the more active configuration.
Scaffold Hopping and Hybridization: The this compound core could be combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action. For example, incorporating nitrogen-containing heterocyclic rings, which are prevalent in many anticancer drugs, could be explored.
Comparative Analysis with Related Phthalide and Benzofuranone Scaffolds
The this compound scaffold belongs to the broader class of phthalides (isobenzofuranones) and is structurally related to benzofuranones. A comparative analysis of these scaffolds can provide insights into the structural elements crucial for biological activity.
Phthalides: Simple phthalides, both natural and synthetic, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The activity of these compounds is often dependent on the nature of the substituent at the 3-position of the lactone ring. The introduction of the benzylidene group at this position creates a more extended, rigid, and planar system, which can significantly enhance its interaction with certain biological targets compared to simple alkyl- or aryl-substituted phthalides. This extended conjugation can also influence the molecule's pharmacokinetic properties.
Natural Occurrence, Isolation, and Biosynthetic Pathways of Benzylidenephthalide
Isolation Methodologies from Natural Sources
The isolation of benzylidenephthalides from complex natural extracts is a multi-step process that involves initial extraction followed by advanced chromatographic and fractionation techniques to yield pure compounds.
The initial step in isolating benzylidenephthalides involves extracting the compounds from the source material. The choice of technique is crucial for maximizing yield and purity.
Solid Phase Extraction (SPE): SPE is a widely used sample preparation technique for the extraction, concentration, and cleanup of analytes from liquid samples. nih.gov The method utilizes a solid adsorbent, typically packed in a cartridge, to selectively retain either the target compounds or the impurities. nih.gov For benzylidenephthalide isolation, a "bind and elute" strategy is often employed. nih.gov In this approach, the crude plant extract is passed through an SPE sorbent that retains the compounds of interest, while other matrix components are washed away. Subsequently, a different solvent is used to elute the purified benzylidenephthalides from the sorbent. nih.gov This technique is more efficient than traditional liquid-liquid extraction, reducing solvent consumption and preparation time. nih.gov
Counter Current Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby avoiding the irreversible adsorption of the sample. nih.gov This is particularly advantageous for the separation of delicate natural products. The technique relies on the differential partitioning of compounds between two immiscible liquid phases. mdpi.com CCC has been effectively used to separate related compounds, such as dihydro-isocoumarins, from plant sources like Hydrangea macrophylla. frontiersin.org Its high load capacity and the ability to preserve the bioactivity of molecules make it a suitable method for the preparative-scale isolation of benzylidenephthalides from crude extracts. mdpi.com High-performance countercurrent chromatography (HPCCC) offers further advantages, including higher stationary phase retention and faster flow rates, improving the efficiency of separation. mdpi.com
To efficiently isolate biologically active benzylidenephthalides, researchers often employ a strategy known as bioassay-guided fractionation. This method involves a step-by-step separation of a crude extract, where each resulting fraction is tested for a specific biological activity (e.g., antiallergic, antimicrobial). frontiersin.orgmdpi.com The most active fractions are then selected for further separation. dermikelp.co.za
This iterative process continues, progressively narrowing down the complex mixture until a pure, active compound is isolated. nih.gov This approach is highly effective as it prioritizes the isolation of compounds with demonstrated biological relevance, ensuring that the significant effort of purification is focused on the most promising molecules. mdpi.comresearchgate.net For example, the isolation of antiallergic principles like Thunberginol F from Hydrangea macrophylla was guided by in vitro tests that measured their inhibitory effects on allergic reactions. frontiersin.org
Following initial extraction and fractionation, further purification is almost always necessary to obtain benzylidenephthalides of high purity. Various chromatographic techniques are employed for this final polishing step. Column chromatography and thin-layer chromatography are common methods used to separate fractions. dermikelp.co.za For achieving the highest purity required for structural elucidation and bioactivity studies, semi-preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. mdpi.com This technique provides high resolution and is capable of separating structurally similar compounds, yielding pure benzylidenephthalides.
Identification of Natural Sources and Distribution
Benzylidenephthalides are primarily found in the plant kingdom, with specific compounds being characteristic of certain plant families and genera. Their presence in marine organisms is not as well-documented.
Several benzylidenephthalides and related phthalides have been isolated from a variety of terrestrial plants, including flowering plants and liverworts. nih.gov
Thunberginol-F: This (Z)-3-benzylidenephthalide is a well-known example. It was first isolated from Hydrangeae Dulcis Folium, the fermented leaves of Hydrangea macrophylla SERINGE var. thunbergii MAKINO. frontiersin.orgnih.gov It has also been identified in other Hydrangea species, such as Hydrangea serrata, and has been isolated from the roots of Scorzonera judaica.
Balantiolide: This benzylphthalide has been isolated from the New Zealand liverwort Balantiopsis rosea and from Frullania muscicola. Its discovery highlights that the distribution of these compounds extends to non-flowering plants.
| Compound Name | Natural Source (Plant) | Reference |
|---|---|---|
| Thunberginol-F | Hydrangea macrophylla | frontiersin.org |
| Thunberginol-F | Hydrangea serrata | |
| Thunberginol-F | Scorzonera judaica | |
| Balantiolide | Balantiopsis rosea | |
| Balantiolide | Frullania muscicola |
The marine environment is a vast and largely untapped resource for novel bioactive compounds. Organisms such as marine invertebrates, algae, and marine-derived fungi produce a wide array of secondary metabolites, including alkaloids, polyketides, and peptides, many of which are not found in terrestrial sources. frontiersin.org While the chemical diversity of marine natural products is immense, the isolation of benzylidenephthalides specifically from marine organisms has not been prominently reported in scientific literature. Research on marine fungi has identified structurally related compounds, such as isobenzofuranone derivatives, but not benzylidenephthalides themselves. Therefore, while marine ecosystems are a prolific source of unique chemical structures, terrestrial plants remain the primary identified source of benzylidenephthalides to date.
Proposed Biosynthetic Pathways of this compound and Related Phthalides
The complete biosynthetic pathways for this compound and other related phthalides, which are characteristic secondary metabolites in several plant families like Apiaceae, are not yet fully elucidated. However, significant progress has been made through precursor feeding studies, enzymatic assays, and transcriptomic analysis, particularly in medicinal plants such as Angelica sinensis. Early research suggested that the biosynthesis of phthalides likely involves the polyketide pathway. nih.govfrontiersin.org Feeding experiments conducted on Levisticum officinale indicated that alkylphthalides are derived from polyketide precursors. frontiersin.org More recent investigations have combined metabolomic and transcriptomic approaches to identify specific enzymes and genes that contribute to the accumulation and transformation of phthalides. nih.govnih.gov
Enzymatic Transformations and Precursor Incorporation
The biosynthesis of phthalides is a complex process involving a series of enzymatic reactions that build the characteristic bicyclic core and modify its substituents. While the exact sequence of events is still under investigation, studies have identified several key enzymes that play a role in the accumulation and interconversion of various phthalide (B148349) compounds. frontiersin.orgresearchgate.net
Research integrating metabolite profiles with transcriptome analysis in Angelica sinensis has successfully identified multiple candidate enzymes believed to be involved in the phthalide biosynthetic pathway. nih.gov The involvement of these enzymes was subsequently confirmed through heterologous expression in Escherichia coli, which demonstrated their ability to promote the accumulation of specific phthalides. frontiersin.orgresearchgate.netbohrium.com These enzymatic transformations are thought to include oxidation, isomerization, and hydroxylation reactions that lead to the diverse array of phthalides found in nature. nih.govfrontiersin.org
For instance, specific enzymes are proposed to catalyze steps in the shikimate pathway, which produces aromatic amino acids that can serve as precursors for various secondary metabolites. nih.gov Other identified enzymes, like polyphenol oxidases, are known to catalyze the oxidation of phenols to quinones, a reaction type that could be involved in modifying the phthalide structure. nih.govfrontiersin.org An example of interconversion is the proposed transformation of ligustilide (B1675387) into senkyunolide I, a process that may be facilitated by enzymes such as polyphenol oxidase and shikimate dehydrogenase. nih.govfrontiersin.org
| Enzyme | Proposed Function in Phthalide Biosynthesis |
| Phospho-2-dehydro-3-deoxyheptonate aldolase (B8822740) 2 | Catalyzes an early step in the shikimate pathway, leading to aromatic precursors. nih.gov |
| Shikimate dehydrogenase | Catalyzes the fourth step of the shikimate pathway and may be involved in the transformation of ligustilide to senkyunolide I. nih.govfrontiersin.org |
| Primary amine oxidase | Potentially involved in the regulation of phthalide accumulation. frontiersin.org |
| Polyphenol oxidase | A copper-containing enzyme that catalyzes the oxidation of phenols; implicated in the conversion of ligustilide to senkyunolide I. nih.govfrontiersin.org |
| Tyrosine decarboxylase | A key enzyme in dopamine (B1211576) synthesis that can also decarboxylate phenylalanine; its role may be in producing precursor molecules. nih.govfrontiersin.org |
| Shikimate O-hydroxycinnamoyl transferase | Catalyzes the synthesis of shikimate esters, potentially diverting precursors towards or away from phthalide synthesis. nih.govfrontiersin.org |
This table summarizes enzymes identified as being potentially involved in the phthalide biosynthetic pathway based on integrative metabolite and transcriptome analysis in Angelica sinensis.
Genetic Studies of Biosynthetic Gene Clusters
In many microorganisms and plants, the genes encoding the enzymes for a specific secondary metabolite pathway are often located together on the chromosome in a functional group known as a biosynthetic gene cluster (BGC). frontiersin.orgnih.gov This clustering facilitates the coordinated regulation of the pathway. nih.gov The search for BGCs is a common strategy for elucidating the biosynthesis of complex natural products. unh.edu
For phthalides, the specific biosynthetic gene clusters have not yet been fully identified and characterized. However, modern genetic studies have laid the groundwork for their discovery. By combining transcriptome analysis with metabolite profiling in Angelica sinensis, researchers have identified numerous genes whose expression levels are highly correlated with the accumulation of phthalides. frontiersin.orgnih.gov
In one significant study, 108 candidate gene isoforms were identified that showed a significant correlation with the accumulation of six major phthalides, including ligustilide, butylphthalide, and senkyunolide A. nih.govresearchgate.net This large-scale analysis provides a valuable pool of candidate genes for future functional characterization to definitively piece together the BGCs responsible for phthalide synthesis. While the complete genetic blueprint remains to be mapped, these transcriptomic datasets are a critical resource for understanding the molecular basis of phthalide production in plants. frontiersin.orgnih.gov
| Research Focus | Methodology | Key Findings | Reference |
| Identification of Phthalide-Related Genes | Integrative analysis of transcriptome data and targeted metabolite profiles in Angelica sinensis. | 108 potential candidate gene isoforms were identified whose expression correlated with the accumulation of six different phthalides. | nih.govresearchgate.net |
| Functional Verification of Candidate Genes | Heterologous expression of identified candidate enzymes (e.g., shikimate dehydrogenase, polyphenol oxidase) in Escherichia coli. | Confirmed that the expressed enzymes were involved in the accumulation of certain phthalides, validating the transcriptomic approach. | frontiersin.orgresearchgate.net |
This table highlights key findings from genetic and transcriptomic studies aimed at uncovering the biosynthetic pathways of phthalides.
Advanced Analytical Methodologies for Quality Control and Degradation Profiling
Hyphenated Chromatographic-Spectroscopic Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the analysis of complex mixtures containing benzylidenephthalide and its related substances.
LC-MS and GC-MS for Component Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation and identification of components in a sample mixture.
LC-MS: This technique is highly effective for the analysis of non-volatile and thermally labile compounds. In the context of this compound, LC-MS can be employed to separate the main compound from its process-related impurities and potential degradation products. The mass spectrometer provides molecular weight information and fragmentation patterns, which aid in the tentative identification of these components. While specific LC-MS methods for this compound are not extensively detailed in publicly available literature, methods developed for related phthalide (B148349) derivatives can be adapted.
GC-MS: For volatile and thermally stable impurities, GC-MS is a highly valuable technique. A study on the analysis of phthalic anhydride (B1165640) derivatives in Liqusticum Chuanxiong Hort utilized a GC-MS method that could be analogous for this compound analysis. oup.comresearchgate.netnih.gov The separation was achieved on an HP-5 MS capillary column with a specific temperature program, allowing for the identification of various phthalide derivatives. oup.com A characteristic fragment ion for many phthalate (B1215562) derivatives is the phthalic anhydride ion at m/z = 149, which could be a key indicator in the mass spectra of related impurities in this compound.
A typical GC-MS method for the analysis of phthalide derivatives is summarized in the table below.
| Parameter | Condition |
| Column | HP-5 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium (1.0 mL/min) |
| Injector Temp. | 250°C |
| Oven Program | 80°C initial, ramp to 160°C at 25°C/min, then to 220°C at 4°C/min, and finally to 280°C at 25°C/min |
| MS Source Temp. | 250°C |
| Ionization Mode | Electron Ionization (EI) |
This table presents a typical GC-MS method for the analysis of phthalide derivatives, which could be adapted for this compound.
LC-NMR and LC-MS-NMR for Structural Elucidation of Minor Components
For the unambiguous structural elucidation of unknown impurities and minor degradation products, the hyphenation of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) and tandem Mass Spectrometry (LC-MS-NMR) is unparalleled. mdpi.comdntb.gov.ua
LC-NMR: This technique allows for the acquisition of high-resolution NMR spectra of compounds as they elute from the LC column. This is particularly useful for the structural characterization of isomers, which may have identical mass spectra but different NMR spectra. Different operational modes, such as on-flow, stopped-flow, and loop-storage, can be utilized depending on the concentration of the analyte and the required spectral quality. mdpi.com
LC-MS-NMR: The combination of all three techniques provides complementary information, with LC for separation, MS for molecular weight and fragmentation data, and NMR for detailed structural information. This powerful combination is instrumental in the comprehensive characterization of complex mixtures and the definitive identification of novel or unexpected impurities.
Impurity and Degradation Product Analysis
A thorough understanding of the impurity profile and degradation pathways of this compound is critical for ensuring its quality, stability, and safety.
Forced Degradation Studies to Identify Degradation Pathways
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and elucidating the degradation pathways. As a lactone-containing compound, this compound is susceptible to hydrolysis. researchgate.net
Typical stress conditions for forced degradation studies include:
Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl) at elevated temperatures.
Alkaline Hydrolysis: Treatment with a strong base (e.g., NaOH) at elevated temperatures. This is often a significant degradation pathway for lactones. researchgate.net
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide.
Thermal Degradation: Heating the solid compound at a high temperature.
Photodegradation: Exposing the compound to UV or visible light.
The following table summarizes the likely degradation behavior of this compound under various stress conditions.
| Stress Condition | Potential Degradation Pathway |
| Acidic/Alkaline Hydrolysis | Opening of the lactone ring to form a carboxylic acid and an alcohol. |
| Oxidation | Oxidation of the benzylidene double bond or other parts of the molecule. |
| Thermal Stress | Isomerization or decomposition. |
| Photodegradation | Isomerization of the double bond or other photochemical reactions. |
This table outlines the plausible degradation pathways for this compound based on its chemical structure.
Impurity Profiling and Quantification
Impurity profiling involves the identification and quantification of all potential impurities in the this compound sample. These impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the compound (degradation products).
A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is developed and validated to separate and quantify the main compound from all its impurities. The method must be able to resolve all known impurities and degradation products from the this compound peak and from each other.
Method Validation Considerations for Robust Analytical Procedures
For any analytical method to be considered reliable and suitable for its intended purpose, it must be thoroughly validated. The validation of analytical procedures for the quality control of this compound should be performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).
The key validation parameters for a stability-indicating HPLC method for related substances include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The validation of these parameters ensures that the analytical method is reliable, reproducible, and fit for the purpose of quality control and stability testing of this compound.
Future Research Directions and Potential Academic Applications
Exploration of Novel Synthetic Methodologies
Current synthetic routes for Benzylidenephthalide often involve the condensation of phthalic anhydride (B1165640) with benzaldehyde (B42025) Current time information in Chatham County, US.. However, advancements in catalysis and green chemistry principles present opportunities for developing more efficient, selective, and environmentally benign methodologies.
Green Chemistry Approaches: Future research should prioritize the development of synthetic protocols that adhere to the principles of green chemistry. This includes exploring solvent-free reactions, utilizing renewable feedstocks, minimizing waste generation, and employing less toxic catalysts and reagents ijiset.comchemmethod.comacs.orgwjpls.org. For instance, optimizing microwave-assisted synthesis or exploring biocatalytic routes could offer significant advantages in terms of reaction time, energy consumption, and environmental impact scispace.comresearchgate.net.
C-H Activation Strategies: C-H activation offers a powerful and atom-economical approach to directly functionalize inert C-H bonds, thereby streamlining synthetic pathways researchgate.netnih.govlibretexts.org. Investigating novel C-H activation strategies, particularly those enabling stereoselective or regioselective synthesis of specific this compound isomers or derivatives, could lead to the discovery of compounds with enhanced biological activities acs.orgresearchgate.netmdpi.com.
Catalytic Methodologies: The development of advanced catalytic systems, including heterogeneous, recyclable, or organocatalytic approaches, is crucial for improving the efficiency and sustainability of this compound synthesis nchu.edu.twmdpi.com. Research into novel transition metal catalysts or ligand systems could unlock new reactivity patterns and improve yields and selectivity.
Flow Chemistry and Scalability: Transitioning from batch to continuous flow chemistry could offer advantages in terms of reaction control, safety, and scalability for industrial applications dntb.gov.ua. Furthermore, optimizing existing methods for gram-scale production, as demonstrated for related compounds with biological activity, remains an important goal researchgate.net.
Application of Advanced Computational Chemistry in Drug Discovery
Computational chemistry plays a pivotal role in modern drug discovery by predicting molecular properties, interactions, and activities, thereby accelerating the identification of lead compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models for this compound derivatives can help correlate structural features with biological activities, guiding the design of new analogs with improved potency and selectivity dntb.gov.ua. This approach can predict the activity of virtual compounds before synthesis.
Molecular Docking and Simulation: Employing molecular docking simulations can elucidate the binding modes of this compound and its derivatives to target proteins, providing insights into their mechanisms of action. Molecular dynamics simulations can further assess the stability and dynamic behavior of these interactions, crucial for understanding drug efficacy and potential off-target effects mdpi.com.
Density Functional Theory (DFT) Calculations: DFT calculations can provide detailed electronic structure information, predict reaction pathways, and analyze molecular properties such as charge distribution and reactivity. This can aid in understanding the chemical behavior of this compound and predicting its interactions with biological targets or its metabolic fate mdpi.com.
In Silico Screening and Virtual Libraries: Computational methods can be used to screen large virtual libraries of this compound analogs against specific biological targets, identifying promising candidates for further experimental validation. This approach can significantly reduce the time and cost associated with traditional drug discovery pipelines.
Expansion of Biological Activity Spectrum and Mechanistic Elucidation
This compound has demonstrated promising biological activities, including antitumor, antimicrobial, and neuroprotective effects Current time information in Chatham County, US.. Future research aims to systematically expand this spectrum and elucidate the underlying mechanisms of action.
Broadening the Activity Profile: Comprehensive screening of this compound and its synthesized derivatives against a wider range of biological targets and disease models is warranted. This could uncover novel therapeutic applications, such as anti-inflammatory, antiviral, or antiparasitic activities, building upon known activities of related phthalides libretexts.orgsci-hub.se.
Mechanistic Studies: Detailed investigations into the molecular mechanisms driving the observed biological activities are essential. This includes identifying specific cellular targets (e.g., enzymes, receptors, signaling pathways), understanding how this compound interacts with these targets, and delineating downstream cellular effects Current time information in Chatham County, US.sci-hub.se. For instance, exploring its potential as an enzyme inhibitor or its role in modulating specific cellular signaling cascades would be valuable.
Structure-Activity Relationship (SAR) Studies: Synthesizing a diverse library of this compound analogs with systematic modifications to the benzylidene and phthalide (B148349) moieties will be critical for SAR studies. This will help identify key structural features responsible for specific biological activities and guide the optimization of lead compounds libretexts.org.
Sustainable Sourcing and Biosynthesis Engineering Approaches
While chemical synthesis is a primary route, exploring sustainable sourcing and biotechnological production methods for this compound and its derivatives presents an attractive alternative.
Natural Product Isolation and Optimization: Phthalides, including this compound derivatives, are found in various plant species, such as those in the Apiaceae family libretexts.org. Research could focus on identifying and optimizing extraction and purification methods from natural sources, potentially uncovering novel, biologically active analogs.
Biosynthesis Pathway Elucidation: Understanding the natural biosynthesis pathways of this compound in plants or microorganisms could pave the way for metabolic engineering. Identifying key enzymes and genes involved in the pathway would enable the development of engineered microbial strains for sustainable production.
Biotechnological Production: Engineering microorganisms (e.g., bacteria, yeast) to produce this compound through fermentation could offer a renewable and environmentally friendly alternative to traditional chemical synthesis. This approach aligns with the growing demand for sustainable chemical manufacturing.
Development of Novel Analytical Tools for this compound Research
Accurate and sensitive analytical methods are fundamental for the characterization, quantification, and quality control of this compound in various research and development contexts.
Advanced Chromatographic Techniques: While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard, developing hyphenated techniques such as LC-MS/MS or GC-MS/MS could enhance sensitivity and specificity for the detection and quantification of this compound and its metabolites in complex biological matrices.
Spectroscopic Methodologies: Exploring advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy with higher field strengths or solid-state NMR, can provide more detailed structural information and aid in the characterization of novel derivatives. Raman spectroscopy or Surface-Enhanced Raman Spectroscopy (SERS) could also offer unique insights.
Development of Biosensors and Assays: For high-throughput screening and real-time monitoring, the development of specific biosensors or rapid assay kits for this compound could be highly beneficial. These tools could facilitate drug discovery efforts and environmental monitoring if relevant.
Chiral Separation Techniques: If stereoisomers of this compound exhibit differential biological activities, developing chiral chromatographic methods (e.g., chiral HPLC, chiral SFC) will be essential for their separation, analysis, and characterization.
By pursuing these research directions, the scientific community can unlock new applications for this compound, contributing to advancements in medicinal chemistry, synthetic organic chemistry, and sustainable chemical manufacturing.
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing Benzylidenephthalide?
To synthesize this compound, researchers often employ condensation reactions between phthalic anhydride and benzaldehyde derivatives under controlled acidic or basic conditions. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>97% by GC), and mass spectrometry (MS) for molecular weight validation . For reproducibility, detailed protocols from Ko et al. (1998) and Li et al. (2002) recommend optimizing reaction time, temperature, and solvent systems (e.g., ethanol or dichloromethane) to minimize byproducts .
Q. How can researchers validate the purity of this compound for pharmacological studies?
Validation requires a combination of chromatographic and spectroscopic techniques. HPLC with UV detection (e.g., C18 columns, acetonitrile-water mobile phase) is standard for quantifying purity, while gas chromatography (GC) with flame ionization detection (FID) is recommended for volatile derivatives. Differential scanning calorimetry (DSC) can confirm crystallinity and thermal stability. Li et al. (2002) emphasize calibration against certified reference materials (CRMs) to ensure accuracy .
Q. What in vitro models are suitable for preliminary pharmacological screening of this compound?
Common models include:
- Anti-inflammatory assays : Inhibition of cyclooxygenase (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages (Hsu et al., 2014) .
- Anticancer activity : Cytotoxicity screening using MTT assays on cancer cell lines (e.g., HepG2, A549) with IC₅₀ calculations .
- Neuroprotective studies : Glutamate-induced excitotoxicity in SH-SY5Y neuronal cells (Teng et al., 1987) .
Dose-response curves and positive/negative controls (e.g., aspirin for COX-2 inhibition) are critical for reliability.
Advanced Research Questions
Q. How can contradictory results in this compound’s pharmacological efficacy be systematically analyzed?
Contradictions often arise from variability in experimental design, such as differences in cell lines, dosing regimens, or solvent systems. Researchers should:
- Compare model systems : In vitro vs. in vivo outcomes (e.g., Hsu et al., 2014 reported anti-inflammatory effects in mice but limited activity in human cell lines) .
- Assess pharmacokinetics : Bioavailability and metabolism differences (e.g., plasma protein binding, hepatic clearance) using LC-MS/MS .
- Apply statistical rigor : Multivariate analysis to isolate confounding variables (e.g., batch-to-batch compound variability) .
Q. What strategies optimize this compound’s stability in long-term pharmacological studies?
Stability challenges include photodegradation and hydrolysis. Recommended approaches:
- Formulation : Encapsulation in liposomes or cyclodextrins to enhance aqueous solubility and reduce degradation .
- Storage conditions : Lyophilization under inert gas (argon) and storage at -80°C, as per Ko et al. (1998) .
- Analytical monitoring : Periodic HPLC-UV checks for degradation products (e.g., phthalic acid derivatives) .
Q. How can molecular docking studies elucidate this compound’s mechanism of action?
Docking against target proteins (e.g., COX-2, NMDA receptors) requires:
- Protein preparation : Retrieve 3D structures from PDB (e.g., 5KIR for COX-2), optimize protonation states using tools like AutoDock Vina .
- Ligand parameterization : Generate this compound’s 3D conformation with Gaussian09 at the B3LYP/6-31G* level .
- Validation : Compare binding energies with known inhibitors (e.g., celecoxib for COX-2) and validate via site-directed mutagenesis .
Q. What ethical and reproducibility standards apply to publishing this compound research?
- Data transparency : Full disclosure of synthesis protocols, spectral data, and statistical analyses in supplementary materials (per Beilstein Journal guidelines) .
- Ethical compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for animal welfare and include Institutional Animal Care and Use Committee (IACUC) approval numbers .
- Conflict resolution : Use platforms like PubPeer to address data discrepancies post-publication .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
